molecular formula C11H13N3O3 B1517432 3-(5,7-Dimethyl-2-oxo-1,2-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid CAS No. 1144447-35-7

3-(5,7-Dimethyl-2-oxo-1,2-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid

Cat. No. B1517432
M. Wt: 235.24 g/mol
InChI Key: SBGWVFWDRJOBGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-(5,7-Dimethyl-2-oxo-1,2-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid” is a chemical compound with the CAS Number: 1144447-35-7 . It has a molecular weight of 235.24 . This compound is considered to have immense potential in scientific research due to its unique structure and properties.


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H13N3O3/c1-6-8(3-4-11(16)17)7(2)14-9(12-6)5-10(15)13-14/h5H,3-4H2,1-2H3,(H,13,15)(H,16,17) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 235.24 . It is recommended to be stored at a temperature of 28 C .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Heterocyclic compounds, such as pyrazolo[1,5-a]pyrimidines, have been synthesized for various scientific research applications. For instance, the synthesis of pyrimidine linked pyrazole heterocyclics through microwave irradiative cyclocondensation has been explored for their insecticidal and antibacterial potential (Deohate & Palaspagar, 2020). Similarly, pyrazolo[3,4-d]pyrimidin-4-one derivatives have been prepared and tested for their antitumor activity, showing potential as therapeutic agents (Abdellatif et al., 2014).

Antimicrobial Activity

The synthesis and evaluation of heterocycles incorporating antipyrine moiety have shown antimicrobial properties. These compounds have been tested against various microorganisms, demonstrating their potential use in combating bacterial infections (Bondock et al., 2008).

Anticancer and Anti-inflammatory Activities

Compounds derived from pyrazolo[1,5-a]pyrimidine have also been synthesized and evaluated for their anticancer and anti-inflammatory activities. Novel pyrazolopyrimidines derivatives have been explored as anticancer and anti-5-lipoxygenase agents, highlighting the versatility of this chemical class in drug discovery (Rahmouni et al., 2016).

Safety And Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound . The MSDS contains information on the potential hazards (health, fire, reactivity, and environmental) and how to work safely with the chemical product.

properties

IUPAC Name

3-(5,7-dimethyl-2-oxo-1H-pyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O3/c1-6-8(3-4-11(16)17)7(2)14-9(12-6)5-10(15)13-14/h5H,3-4H2,1-2H3,(H,13,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBGWVFWDRJOBGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC2=CC(=O)NN12)C)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5,7-Dimethyl-2-oxo-1,2-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(5,7-Dimethyl-2-oxo-1,2-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid
Reactant of Route 2
3-(5,7-Dimethyl-2-oxo-1,2-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid
Reactant of Route 3
3-(5,7-Dimethyl-2-oxo-1,2-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid
Reactant of Route 4
3-(5,7-Dimethyl-2-oxo-1,2-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid
Reactant of Route 5
Reactant of Route 5
3-(5,7-Dimethyl-2-oxo-1,2-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid
Reactant of Route 6
3-(5,7-Dimethyl-2-oxo-1,2-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid

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